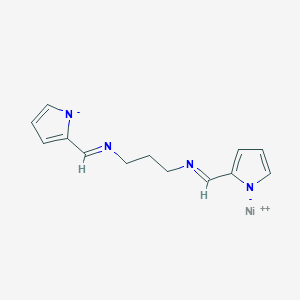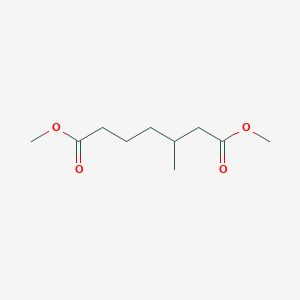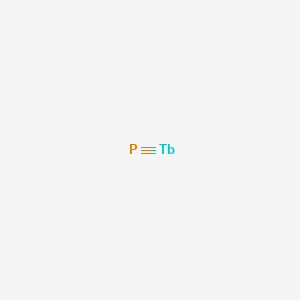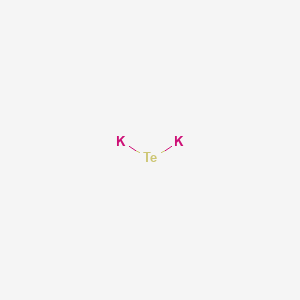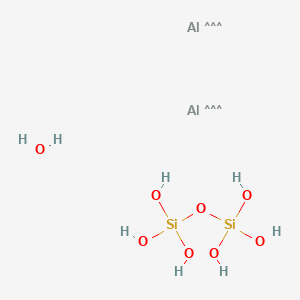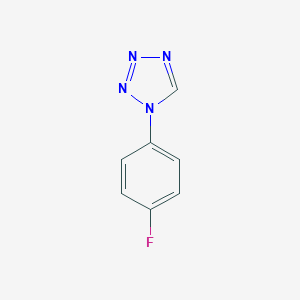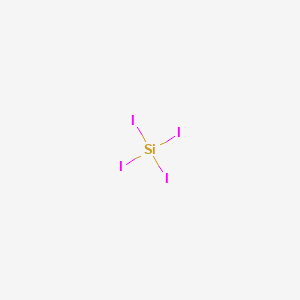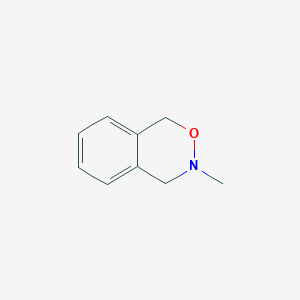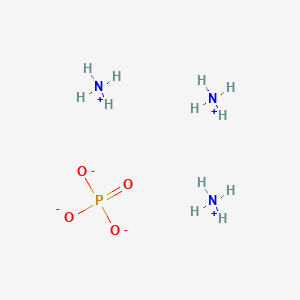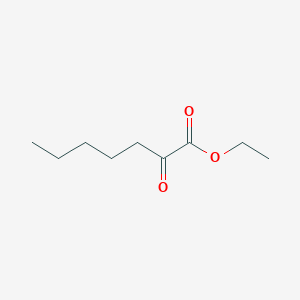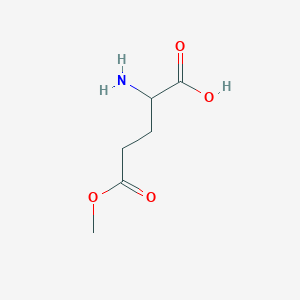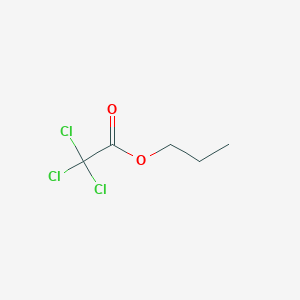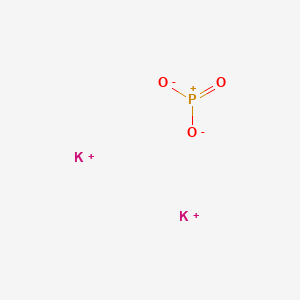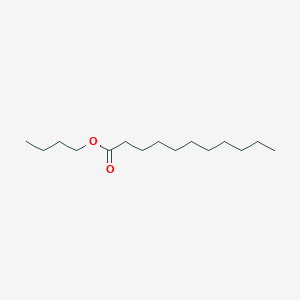
Butyl undecanoate
Vue d'ensemble
Description
Butyl undecanoate is a chemical compound that belongs to the family of esters. It is a clear, colorless liquid that has a fruity odor. Butyl undecanoate has a wide range of applications in various fields, including the chemical industry, pharmaceuticals, and cosmetics.
Mécanisme D'action
Butyl undecanoate is a non-polar compound that has a low solubility in water. It can penetrate the cell membrane and enter the cytoplasm. Once inside the cell, it can interact with various cellular components, such as proteins, lipids, and nucleic acids. The mechanism of action of butyl undecanoate is not well understood, but it is believed to act as a modulator of cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Butyl undecanoate has been shown to have various biochemical and physiological effects. It has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. It also has antioxidant properties and can scavenge free radicals. Butyl undecanoate has been shown to have a positive effect on lipid metabolism and can reduce the levels of triglycerides and cholesterol in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Butyl undecanoate has several advantages for lab experiments. It is a non-toxic compound that has a low volatility and a high boiling point. It is also readily available and inexpensive. However, butyl undecanoate has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with. It also has a low reactivity, which can limit its use in some reactions.
Orientations Futures
There are several future directions for the research on butyl undecanoate. One area of research is the development of new synthesis methods that can improve the yield and purity of butyl undecanoate. Another area of research is the investigation of the mechanism of action of butyl undecanoate. This can help to identify new therapeutic targets for the treatment of various diseases. Additionally, the use of butyl undecanoate as a substrate in the enzymatic synthesis of biodiesel is an area of research that has the potential to reduce the environmental impact of the manufacturing of biofuels.
Applications De Recherche Scientifique
Butyl undecanoate has a wide range of applications in scientific research. It is used as a solvent in the extraction of natural products, such as essential oils and plant extracts. It is also used as a reagent in the synthesis of various organic compounds. Butyl undecanoate is used as a substrate in the enzymatic synthesis of biodiesel. It is also used as a lubricant in the manufacturing of metalworking fluids.
Propriétés
Numéro CAS |
10580-24-2 |
|---|---|
Nom du produit |
Butyl undecanoate |
Formule moléculaire |
C15H30O2 |
Poids moléculaire |
242.4 g/mol |
Nom IUPAC |
butyl undecanoate |
InChI |
InChI=1S/C15H30O2/c1-3-5-7-8-9-10-11-12-13-15(16)17-14-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
LZOLAOIYCPZECA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)OCCCC |
SMILES canonique |
CCCCCCCCCCC(=O)OCCCC |
Autres numéros CAS |
10580-24-2 |
Synonymes |
Undecanoic acid butyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

